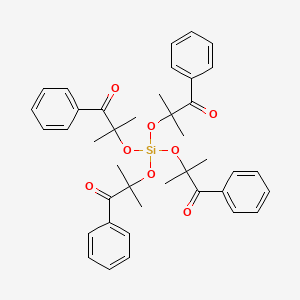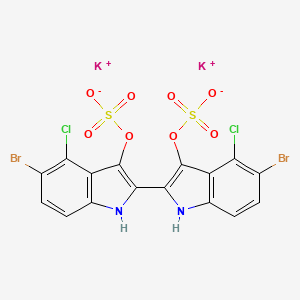
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and indole moieties, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate typically involves multiple steps. The starting materials often include indole derivatives, which undergo bromination and chlorination reactions to introduce the bromine and chlorine atoms at specific positions on the indole ring. The final step involves the formation of the disulfate linkage, which is achieved through the reaction of the brominated and chlorinated indole with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfate linkage to thiols or other sulfur-containing groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms, along with the indole moiety, enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Dibromo-4,4’-dichloroindigo: A related compound with similar halogenation patterns but different applications.
Indigo derivatives: Compounds with structural similarities but varying functional groups and properties.
Uniqueness
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate is unique due to its specific combination of bromine, chlorine, and disulfate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93962-99-3 |
|---|---|
Formule moléculaire |
C16H6Br2Cl2K2N2O8S2 |
Poids moléculaire |
727.3 g/mol |
Nom IUPAC |
dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
SKNMJUVRKWZGJV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



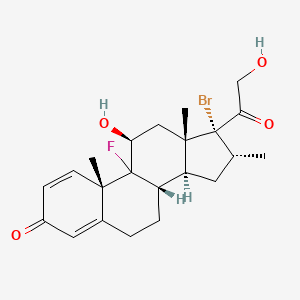


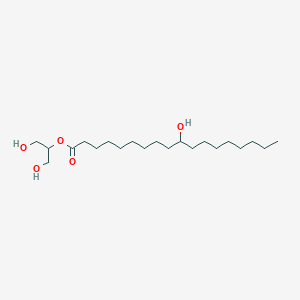
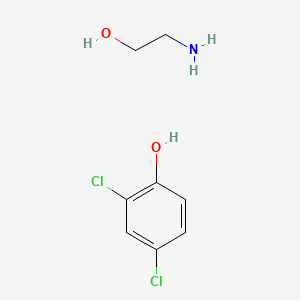
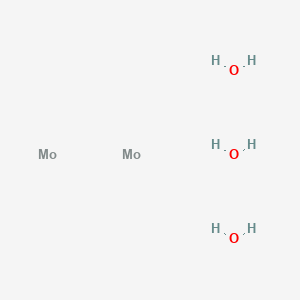
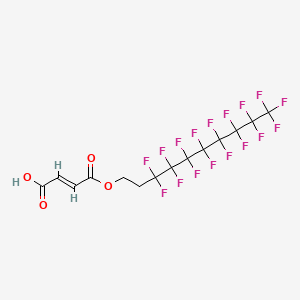


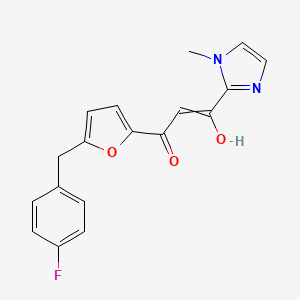
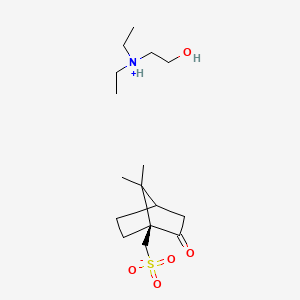
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
